molecular formula C25H32ClN3O3S B11340897 [4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11340897
M. Wt: 490.1 g/mol
InChI Key: RVVZYAMMZPQYDS-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloromethylphenyl group and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific substitution pattern and the presence of both chloromethylphenyl and methanesulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H32ClN3O3S

Molecular Weight

490.1 g/mol

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C25H32ClN3O3S/c1-19-3-6-21(7-4-19)18-33(31,32)29-11-9-22(10-12-29)25(30)28-15-13-27(14-16-28)24-17-23(26)8-5-20(24)2/h3-8,17,22H,9-16,18H2,1-2H3

InChI Key

RVVZYAMMZPQYDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C

Origin of Product

United States

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